molecular formula C12H13O4- B062869 (S)-3-Benzyl-4-methoxy-4-oxobutanoic acid CAS No. 182247-45-6

(S)-3-Benzyl-4-methoxy-4-oxobutanoic acid

Cat. No.: B062869
CAS No.: 182247-45-6
M. Wt: 221.23 g/mol
InChI Key: BUNMUVFKMIOEQU-JTQLQIEISA-M
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Description

(S)-3-Benzyl-4-methoxy-4-oxobutanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Benzyl-4-methoxy-4-oxobutanoic acid typically involves the use of Meldrum’s acid derivatives. One common method is the reaction between Meldrum’s acid and benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Benzyl-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-3-Benzyl-4-methoxy-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (S)-3-Benzyl-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key metabolic enzymes, leading to altered cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and interactions with other molecules. This makes it particularly valuable in the development of enantiomerically pure pharmaceuticals .

Properties

CAS No.

182247-45-6

Molecular Formula

C12H13O4-

Molecular Weight

221.23 g/mol

IUPAC Name

(3S)-3-benzyl-4-methoxy-4-oxobutanoate

InChI

InChI=1S/C12H14O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)/p-1/t10-/m0/s1

InChI Key

BUNMUVFKMIOEQU-JTQLQIEISA-M

SMILES

COC(=O)C(CC1=CC=CC=C1)CC(=O)O

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1)CC(=O)[O-]

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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